2-Hydroxy-2-methyl-3-(4-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid
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Overview
Description
2-Hydroxy-2-methyl-3-(4-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid, also known as MEMO, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MEMO is a derivative of pyridoxine, which is a form of vitamin B6.
Scientific Research Applications
Biological Potential of Indole Derivatives
The compound is an indole derivative . Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This makes them of great interest for the development of new therapeutic possibilities .
Antiviral Activity
Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-HIV Activity
(E)-4-(1-(Substitutedbenzyl)-4-methoxy-1H-indol-3-yl)-2-hydroxy-4-oxobut-2-enoic acid derivatives were reported as new HIV inhibitors (integrase strand-transfer inhibitors) .
Crosslinking of Polymers
2-Hydroxy-2-methylpropiophenone, a similar compound, is a radical photoinitiator molecule that can be used in the crosslinking of polymers by the exposure of UV radiation . It can be used in the development of UV curable resins for exterior coating applications .
Chemical Synthesis
Methyl 2-hydroxy-2-methyl-3-oxobutyrate, another similar compound, may be used in chemical synthesis .
Pharmaceutical and Pesticide Intermediates
In the Chinese context, it is used as a raw material for pharmaceuticals and as an intermediate for pesticides .
Mechanism of Action
Mode of Action
It is known that compounds with similar structures can interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating signal transduction pathways .
Biochemical Pathways
Based on its structural similarity to other compounds, it may potentially influence pathways involving the metabolism of pyridine or propanoic acid derivatives .
Pharmacokinetics
Like other similar compounds, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys . These properties can significantly impact the bioavailability of the compound.
Result of Action
Based on its structure, it may potentially influence cellular processes such as energy metabolism, signal transduction, or cell growth and differentiation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions may affect the compound’s stability or its interaction with its targets .
properties
IUPAC Name |
2-hydroxy-2-methyl-3-(4-methyl-2-oxopyridin-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-7-3-4-11(8(12)5-7)6-10(2,15)9(13)14/h3-5,15H,6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSWVYDJOLOGSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=C1)CC(C)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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